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An in-depth guide to the design, methodology, and outcomes of the pivotal GEMSTONE-302

trial, evaluating Sugemalimab in combination with chemotherapy for the first-line treatment of

metastatic non-small cell lung cancer (NSCLC).

Abstract
The GEMSTONE-302 trial is a randomized, double-blind, phase 3 study that has been

instrumental in establishing a new standard of care for patients with metastatic non-small cell

lung cancer (NSCLC). This document provides a detailed overview of the trial's design,

methodology, and key findings. It is intended to serve as a comprehensive resource for

researchers, scientists, and drug development professionals interested in the scientific

underpinnings and operational execution of this significant clinical trial. The study demonstrated

a statistically significant and clinically meaningful improvement in progression-free survival

(PFS) and overall survival (OS) with the addition of sugemalimab to platinum-based

chemotherapy, irrespective of PD-L1 expression levels or tumor histology.[1][2]

Trial Design and Objectives
The GEMSTONE-302 study was designed as a multicenter, randomized, double-blind,

placebo-controlled, phase 3 clinical trial.[3][4] The primary objective was to evaluate the

efficacy and safety of sugemalimab in combination with platinum-based chemotherapy as a

first-line treatment for patients with stage IV squamous or non-squamous NSCLC.[4]
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Investigator-assessed Progression-Free Survival (PFS) per Response Evaluation Criteria in

Solid Tumors version 1.1 (RECIST v1.1).[2]

Key Secondary Endpoints:

Overall Survival (OS)[2]

Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review

(BICR)

Investigator-assessed PFS in patients with PD-L1 expression ≥1%[2]

Objective Response Rate (ORR)[2]

Duration of Response (DoR)

Safety and tolerability

Patient Population and Eligibility Criteria
A total of 479 patients were enrolled in the study.[4] Key inclusion and exclusion criteria are

summarized in the table below.

Inclusion Criteria Exclusion Criteria

Histologically or cytologically confirmed Stage IV

NSCLC (squamous or non-squamous)

Known sensitizing EGFR mutations, or ALK,

ROS1, or RET fusions

No prior systemic therapy for metastatic disease
Prior treatment with any anti-PD-1, anti-PD-L1,

or anti-CTLA-4 antibody

At least one measurable lesion as defined by

RECIST v1.1

Active central nervous system (CNS)

metastases

Eastern Cooperative Oncology Group (ECOG)

performance status of 0 or 1

History of autoimmune disease requiring

systemic treatment

Adequate organ and bone marrow function Known active hepatitis B or C
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Randomization and Blinding
Patients were randomized in a 2:1 ratio to receive either sugemalimab in combination with

chemotherapy or a placebo with chemotherapy.[5] The randomization was stratified by ECOG

performance status (0 vs. 1), PD-L1 expression level (<1% vs. ≥1%), and tumor pathology

(squamous vs. non-squamous).[5] The trial was conducted in a double-blind manner, where

patients, investigators, and the sponsor were unaware of the treatment assignments.[5]

Treatment Protocol
Investigational and Control Arms

Sugemalimab Arm: Patients received sugemalimab (1200 mg) administered intravenously

every three weeks, in combination with platinum-based chemotherapy for up to four cycles,

followed by maintenance therapy with sugemalimab.

Placebo Arm: Patients received a placebo intravenously every three weeks, in combination

with platinum-based chemotherapy for up to four cycles, followed by maintenance therapy

with a placebo.

The chemotherapy regimen was dependent on the tumor histology:

Non-squamous NSCLC: Carboplatin and pemetrexed.

Squamous NSCLC: Carboplatin and paclitaxel.

Patients in the placebo group were permitted to cross over to receive sugemalimab
monotherapy upon disease progression.[2]

Experimental Protocols
PD-L1 Expression Assessment
Tumor tissue samples were collected from all patients for the evaluation of PD-L1 expression

status.

Assay: VENTANA PD-L1 (SP263) immunohistochemistry (IHC) assay.[1]
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Scoring: The percentage of tumor cells with membranous PD-L1 staining was determined. A

PD-L1 expression level of ≥1% was used as a stratification factor.[1]

Tumor Response Evaluation
Tumor assessments were performed at baseline and then at regular intervals throughout the

trial.

Criteria: Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[6]

Imaging Modality: Computed tomography (CT) or magnetic resonance imaging (MRI) were

the recommended imaging techniques.[6]

Measurements: Tumor measurements were taken at baseline and at specified time points

during the trial to determine the percentage change in tumor size from baseline.[6]

Response Classification: The response was classified as Complete Response (CR), Partial

Response (PR), Stable Disease (SD), or Progressive Disease (PD).[7]

Quantitative Data Summary
Patient Demographics and Baseline Characteristics

Characteristic
Sugemalimab + Chemo
(n=320)

Placebo + Chemo (n=159)

Median Age (years) 62.0 64.0

Sex (Male, %) 79 81

ECOG Performance Status

(0/1, %)
18 / 82 16 / 84

Smoking Status

(Current/Former, %)
73 75

Histology (Squamous/Non-

squamous, %)
40 / 60 40 / 60

PD-L1 Expression (≥1%, %) 61 60

Metastases (Liver, %) 16 11
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Source: Adapted from data presented in The Lancet Oncology.[4]

Efficacy Results
Endpoint

Sugemalimab
+ Chemo

Placebo +
Chemo

Hazard Ratio
(95% CI)

p-value

Median PFS

(months)
9.0 4.9 0.49 (0.39-0.60) <0.0001

2-Year PFS Rate

(%)
20.8 7.3

Median OS

(months)
25.2 16.9 0.68 (0.54-0.85)

4-Year OS Rate

(%)
32.1 17.3

ORR (%) 63.4 40.3 <0.0001

Source: Data from various publications on the GEMSTONE-302 trial.[2][8]

Safety Profile: Grade 3 or 4 Treatment-Related Adverse
Events (TRAEs)

Adverse Event
Sugemalimab + Chemo
(n=320)

Placebo + Chemo (n=159)

Neutrophil count decreased 33% 33%

White blood cell count

decreased
15% 17%

Anemia 14% 11%

Platelet count decreased 11% 9%

Source: The Lancet Oncology.[8]
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GEMSTONE-302 Trial Workflow

Screening & Enrollment

Randomization (2:1)

Treatment Arms

Follow-up & Endpoints

Patient Population
Stage IV NSCLC

No prior systemic therapy
ECOG PS 0-1
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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